molecular formula C13H13NO6 B11794701 Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate

Cat. No.: B11794701
M. Wt: 279.24 g/mol
InChI Key: RSTCUXFVTGIUNS-UHFFFAOYSA-N
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Description

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate is a specialized chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds significant potential for various scientific and industrial applications.

Preparation Methods

The synthesis of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted benzofuran derivatives .

Scientific Research Applications

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death in tumor cells or inhibition of bacterial growth .

Comparison with Similar Compounds

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

methyl 5-nitro-3-propan-2-yloxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13NO6/c1-7(2)19-11-9-6-8(14(16)17)4-5-10(9)20-12(11)13(15)18-3/h4-7H,1-3H3

InChI Key

RSTCUXFVTGIUNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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